Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H10BrNO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the bromine atom.
Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 |
InChI Key |
GJDWQBHKMMKSHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)Br)N |
Origin of Product |
United States |
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